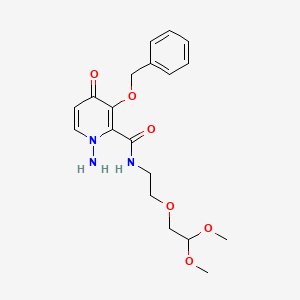
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
Preparation Methods
The synthesis of 1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a condensation reaction involving an aldehyde and an amine.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Dimethoxyethoxyethyl Group: This step involves the reaction of the intermediate with 2-(2,2-dimethoxyethoxy)ethylamine under controlled conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial production methods would involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like thiols or amines can replace the benzyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis:
Biological Studies: Researchers investigate its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide can be compared with similar compounds such as:
1-Amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamide: Lacks the dimethoxyethoxyethyl group, which may affect its solubility and biological activity.
1-Amino-3-(benzyloxy)-N-(2-(2-methoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide: Contains a shorter ethoxy chain, potentially altering its pharmacokinetic properties.
1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: The carboxylic acid derivative may have different reactivity and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25N3O6 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-amino-N-[2-(2,2-dimethoxyethoxy)ethyl]-4-oxo-3-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C19H25N3O6/c1-25-16(26-2)13-27-11-9-21-19(24)17-18(15(23)8-10-22(17)20)28-12-14-6-4-3-5-7-14/h3-8,10,16H,9,11-13,20H2,1-2H3,(H,21,24) |
InChI Key |
ROVIIBAYBJXTQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(COCCNC(=O)C1=C(C(=O)C=CN1N)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
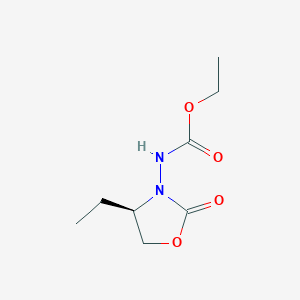
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)

![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
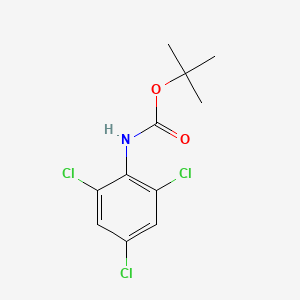
![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
![tert-Butyl ([1,2,4]triazolo[4,3-a]pyridin-7-ylmethyl)carbamate](/img/structure/B15207051.png)
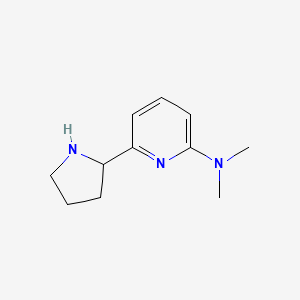
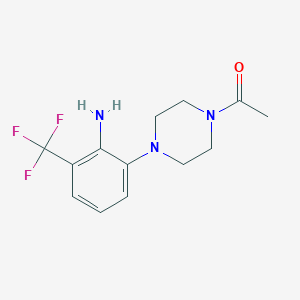
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)
